N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
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Description
N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19F3N4O2 and its molecular weight is 356.349. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds similar to N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide have been synthesized and characterized, highlighting their potential in various research domains. For instance, McLaughlin et al. (2016) investigated the synthesis and analytical characterization of a related research chemical, providing a foundation for understanding the chemical properties and potential applications of similar compounds in fields such as materials science or chemical engineering McLaughlin et al., 2016.
Biological Evaluation
Another area of interest is the biological evaluation of compounds with similar structures, exploring their potential as therapeutic agents or in agricultural applications. For example, Zhao et al. (2017) synthesized and evaluated the nematocidal activity of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, indicating that compounds with this core structure could have applications in pest control or as leads for drug development Zhao et al., 2017.
Potential Applications
Based on the structural characteristics and research findings on similar compounds, this compound may find applications in several areas:
- Drug Development : As explored by Rahmouni et al. (2016), compounds with pyrazole and isoxazole moieties are investigated for their anticancer and anti-inflammatory properties, suggesting potential therapeutic applications Rahmouni et al., 2016.
- Agricultural Chemicals : The nematocidal and fungicidal activities of pyrazole carboxamide derivatives highlight the potential of using such compounds in developing new pesticides or agrochemicals.
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-11-13(10-20-25-11)15(24)23(12-4-2-3-5-12)9-8-22-7-6-14(21-22)16(17,18)19/h6-7,10,12H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMJOVHWKERHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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